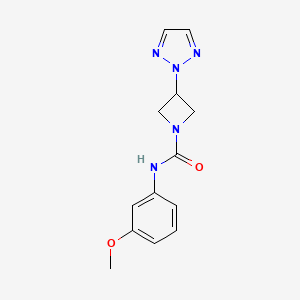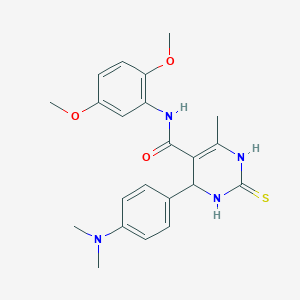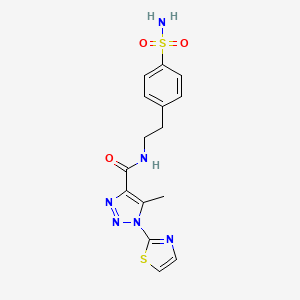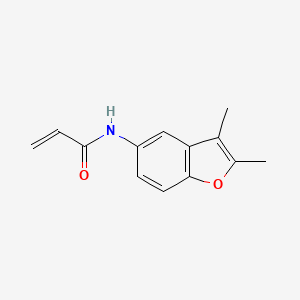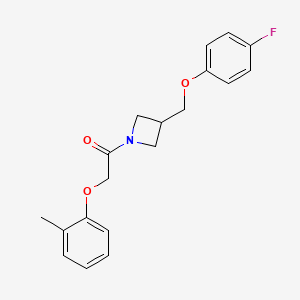![molecular formula C22H17ClFN3O3S B2769829 N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252817-70-1](/img/structure/B2769829.png)
N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis and Imaging Applications
A novel series of compounds, including those similar to the specified chemical structure, has been developed for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). This application is crucial for diagnosing and researching neurological diseases. For example, [18F]PBR111, a radioligand synthesized from a related compound, demonstrates high specificity and potential for in vivo imaging of neuroinflammation and neurodegenerative processes (Dollé et al., 2008).
Antitumor Activities
Research has also focused on synthesizing new derivatives with potential antitumor activities. For instance, a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized, displaying potent anticancer activity comparable to doxorubicin on various human cancer cell lines. This signifies the potential of these compounds in developing new cancer therapies (Hafez & El-Gazzar, 2017).
Inhibitors of Ribonucleotide Reductase
Certain derivatives related to the specified compound have been explored as inhibitors of ribonucleotide reductase (RDPR), a critical enzyme in DNA synthesis, indicating their potential as antitumor agents. Although the efficacy varies, this research contributes to understanding how structural variations influence the inhibitory activity against RDPR, offering insights for designing more effective anticancer drugs (Farr et al., 1989).
Exploration of Novel Compounds with Therapeutic Potentials
The synthesis and evaluation of compounds similar to the specified molecule have yielded insights into their binding affinity and selectivity towards specific proteins and receptors. These studies lay the groundwork for developing new therapeutic agents, particularly in treating neuroinflammatory and neurodegenerative diseases by targeting the translocator protein 18 kDa (TSPO) (Damont et al., 2015).
Antimicrobial Activity
Research into thienopyrimidine derivatives has shown promising antimicrobial activity, indicating the potential of these compounds in developing new antibiotics. For example, novel thienopyrimidine linked rhodanine derivatives have demonstrated significant antibacterial and antifungal potencies, highlighting the versatility of these chemical structures in contributing to various areas of therapeutic research (Kerru et al., 2019).
特性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S/c1-13-5-4-7-15(23)19(13)25-18(28)12-26-17-9-10-31-20(17)21(29)27(22(26)30)11-14-6-2-3-8-16(14)24/h2-10,17,20H,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEQYLRICKUXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

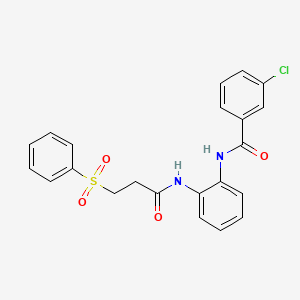
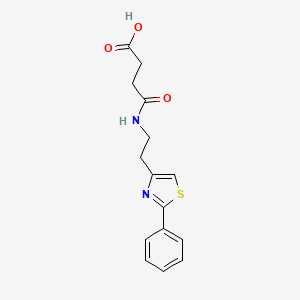
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2769748.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2769749.png)

![2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2769754.png)

